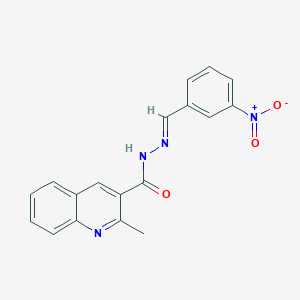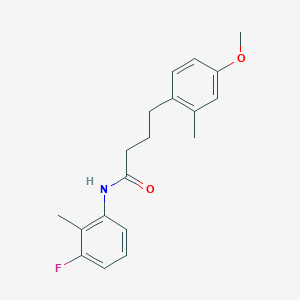
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide, also known as NBQCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In diabetes, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose metabolism.
Biochemical and Physiological Effects:
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer cells, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to the tumor. In diabetes, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to improve insulin sensitivity, regulate blood glucose levels, and reduce oxidative stress. In Alzheimer's disease, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the formation of amyloid-beta plaques and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. This allows researchers to target specific disease pathways and study their effects in a controlled environment. However, one limitation of using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide research, including:
1. Developing more potent and selective N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide derivatives for specific disease targets.
2. Studying the pharmacokinetics and pharmacodynamics of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in animal models and humans.
3. Investigating the potential use of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in combination with other therapeutic agents for synergistic effects.
4. Studying the effects of N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide on other disease pathways and targets.
5. Developing novel drug delivery systems for N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide to improve its efficacy and reduce toxicity.
Conclusion:
In conclusion, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. While there are advantages and limitations to using N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in lab experiments, there are several future directions for research that hold promise for the development of new and effective therapies.
Synthesemethoden
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and 2-methyl-3-quinolinecarbohydrazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
In diabetes research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to possess antidiabetic properties by regulating blood glucose levels and improving insulin sensitivity. In Alzheimer's disease research, N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Eigenschaften
Produktname |
N'-{3-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C18H14N4O3 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-16(10-14-6-2-3-8-17(14)20-12)18(23)21-19-11-13-5-4-7-15(9-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
InChI-Schlüssel |
KDCISUOJYKQONI-YBFXNURJSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)




